REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][CH2:5][SH:6].[CH3:7]I.[OH-].[Na+].F[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1.Cl>O.C(N(CC)CC)C>[CH3:7][S:6][CH2:5][CH2:4][NH:3][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1 |f:0.1.2,4.5|
|
Name
|
2-aminoethanethiol dihydrochloride
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCS
|
Name
|
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred for 1 hour at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this solution was poured dropwise into the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained in a boiling water bath for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
The resulting mixture was left overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCCNC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |